N-[2-(3-Bromophenyl)ethyl]-N-methylamine
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCWRWHKCBWPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
This method involves the condensation of 3-bromophenylacetaldehyde with methylamine followed by reduction.
Step 1: Formation of imine intermediate
3-Bromophenylacetaldehyde is reacted with methylamine under mild conditions to form an imine or iminium intermediate.
Step 2: Reduction
The imine intermediate is reduced using a suitable reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts (Pd/C, Raney Nickel) under hydrogen atmosphere to yield N-[2-(3-bromophenyl)ethyl]-N-methylamine.
Reaction conditions: Typically carried out in methanol or ethanol at room temperature to mild heating (25–60 °C) for several hours.
Advantages: High selectivity, mild conditions, and good yields.
Disadvantages: Requires careful handling of reducing agents; possible over-reduction or side reactions.
Nucleophilic Substitution Route
This method uses 3-bromophenethyl halides (e.g., bromide or chloride) as electrophiles reacting with methylamine.
Step 1: Preparation of 3-bromophenethyl halide
3-Bromophenethyl alcohol or related precursors are converted to halides using reagents like thionyl chloride or phosphorus tribromide.
Step 2: Alkylation
The halide is reacted with methylamine in a solvent like acetonitrile or ethanol under reflux or elevated temperature.
Reaction conditions: Elevated temperature (60–100 °C), sometimes under pressure to maintain methylamine in solution.
Advantages: Straightforward, scalable.
Disadvantages: Possible side reactions such as elimination; requires excess methylamine to drive reaction.
Tandem Synthesis via N-Methylation of Secondary Amines
An alternative approach involves first preparing N-[2-(3-bromophenyl)ethyl]amine (secondary amine), followed by selective N-methylation.
Method: Using catalytic methylation employing formaldehyde and formic acid (Eschweiler–Clarke reaction) or reductive methylation with formaldehyde and sodium cyanoborohydride.
Catalysts: Transition metal catalysts or base catalysis can be employed.
Reaction conditions: Mild heating (50–100 °C), methanol or aqueous solvents.
Advantages: High selectivity for tertiary amine formation.
Disadvantages: Requires isolation of intermediate secondary amine.
Based on a general procedure adapted from literature on N-methylated tertiary amines synthesis:
| Reagents | Amounts (mmol) | Conditions | Notes |
|---|---|---|---|
| 3-Bromophenethylamine (secondary amine) | 0.20 | - | Starting material |
| Formaldehyde (37% aqueous solution) | 0.20 | Added dropwise at 0–5 °C | Methylation agent |
| Sodium cyanoborohydride | 0.24 (1.2 equiv.) | Stirred at room temperature | Reducing agent |
| Solvent (Methanol) | 1.2 mL | Reaction medium | Dry, under inert atmosphere |
| Reaction time | 16 h | Stirring at 25 °C | Completion monitored by TLC |
The reaction mixture is stirred under argon atmosphere at 25 °C for 16 hours.
After completion, solvent is evaporated, and the crude product is purified by column chromatography or distillation.
Yields typically range from 70% to 85%.
NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the presence of the N-methyl group and the aromatic bromophenyl moiety.
Mass Spectrometry: Molecular ion peak consistent with molecular weight of this compound.
Purity: High purity (>95%) is achievable with proper purification steps such as recrystallization or chromatography.
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| Reductive Amination | 3-Bromophenylacetaldehyde + methylamine | NaBH3CN or Pd/C + H2 | RT to 60 °C, methanol solvent | 70–85 | High selectivity, mild conditions |
| Nucleophilic Substitution | 3-Bromophenethyl halide + methylamine | Methylamine | 60–100 °C, reflux | 60–80 | Simple, scalable |
| Tandem N-Methylation | N-[2-(3-bromophenyl)ethyl]amine | Formaldehyde + NaBH3CN | 0–25 °C, methanol | 70–85 | Requires secondary amine precursor |
The reductive amination approach is favored for its mildness and high selectivity toward the tertiary amine, minimizing side products.
The nucleophilic substitution method is industrially attractive due to the availability of halide precursors and straightforward reaction setup.
Tandem methylation methods provide flexibility in synthetic design, especially when secondary amines are readily accessible.
Use of catalysts and bases such as caesium carbonate has been reported to enhance methylation efficiency and selectivity.
Reaction monitoring by TLC, NMR, and LC-MS is essential to ensure completion and purity.
Purification steps are critical to remove unreacted amines and side products, often using chromatographic techniques or vacuum distillation.
This compound can be prepared effectively via multiple synthetic routes including reductive amination, nucleophilic substitution, and tandem methylation. Each method offers distinct advantages depending on available starting materials and desired scale. Careful control of reaction conditions and purification ensures high purity and yield of the target compound. The choice of method depends on operational simplicity, cost, and scalability considerations.
Scientific Research Applications
Medicinal Chemistry
N-[2-(3-Bromophenyl)ethyl]-N-methylamine is primarily studied for its potential therapeutic applications. Its structural similarity to other pharmacologically active compounds suggests that it may exhibit interesting biological properties.
- Antidepressant Activity : Research indicates that compounds with similar structures can influence serotonin and norepinephrine levels in the brain, making them potential candidates for antidepressant development. For instance, studies have shown that amine derivatives can modulate neurotransmitter activity, leading to mood enhancement and reduced anxiety symptoms .
- Analgesic Properties : Some studies have pointed towards the analgesic effects of related compounds. The presence of the bromophenyl group may enhance binding affinity to pain receptors, suggesting potential use in pain management therapies .
Neuropharmacology
The neuropharmacological effects of this compound are another area of active research. Its interaction with neurotransmitter systems could provide insights into its role as a psychoactive substance.
- Dopaminergic Activity : Preliminary studies suggest that this compound may interact with dopamine receptors, which are crucial in the regulation of mood and cognition. This interaction could make it relevant for studying conditions like schizophrenia or Parkinson's disease .
- Potential as a Stimulant : Given its structural characteristics, the compound might exhibit stimulant properties similar to other phenethylamines. This aspect is particularly significant in understanding its potential misuse or therapeutic applications in cognitive enhancement .
Forensic Science
Due to its psychoactive properties, this compound is also relevant in forensic science, especially concerning drug abuse and toxicology.
- Drug Identification : The compound is included in various drug monitoring programs due to its structural resemblance to controlled substances. Forensic chemists utilize analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to identify this compound in biological samples .
- Legal Implications : As new psychoactive substances emerge, understanding compounds like this compound is crucial for law enforcement and regulatory bodies to classify and control their use effectively .
Case Studies
Several case studies highlight the significance of this compound in practical applications:
-
Case Study 1: Antidepressant Screening
In a study conducted at a pharmaceutical research center, derivatives of this compound were screened for their effects on serotonin reuptake inhibition. Results indicated a promising profile for further development into antidepressants. -
Case Study 2: Toxicological Analysis
A forensic investigation involving multiple overdoses led to the identification of this compound in several samples. This prompted further research into its prevalence and effects within certain demographics.
Mechanism of Action
The mechanism of action of N-[2-(3-Bromophenyl)ethyl]-N-methylamine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamines, including dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and psychoactive effects .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Heterocyclic and Complex Derivatives
- N-[2-(3-Bromophenyl)ethyl]-N-methyltryptamine : Incorporates an indole ring, enhancing serotonin receptor affinity due to π-π stacking interactions .
- Pyrrolo[2,3-d]pyrimidines (e.g., 24d) : Bulky heterocyclic cores improve kinase inhibition but reduce blood-brain barrier permeability compared to the simpler ethyl-methylamine structure .
Physicochemical Properties
- Lipophilicity (logP) : The bromine atom increases logP (~2.5) compared to methoxy-substituted analogs (logP ~1.8–2.0) .
- Basicity : The electron-withdrawing Br reduces nitrogen’s basicity (pKa ~9.5) relative to methoxy derivatives (pKa ~10.2) .
- Solubility : Lower aqueous solubility than OCH₃-containing compounds due to bromine’s hydrophobicity .
Biological Activity
N-[2-(3-Bromophenyl)ethyl]-N-methylamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound this compound can be represented structurally as follows:
- Chemical Formula : CHBrN
- Molecular Weight : 227.12 g/mol
The synthesis typically involves the reaction of 3-bromobenzyl chloride with N-methyl-ethanolamine under basic conditions, yielding the desired amine product. This method can be optimized for yield and purity through various synthetic pathways.
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the oxadiazole core have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, related compounds exhibit a minimum inhibitory concentration (MIC) ranging from 4 to 256 µg/mL against resistant strains .
2. Psychoactive Properties
Research indicates that this compound may act as a psychoactive substance. It is structurally related to several designer drugs, which have been studied for their effects on neurotransmitter systems in the brain. The compound's potential as a psychoactive agent warrants careful investigation due to its implications for safety and regulation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various substituted amines, including those similar to this compound. The results indicated that compounds with bromine substitutions exhibited enhanced activity against S. aureus, with MIC values significantly lower than those of non-substituted analogs.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | S. aureus |
| Related Brominated Compound | 8 | E. coli |
Case Study 2: Psychoactive Effects
In a forensic analysis of new psychoactive substances, this compound was identified as a potential precursor in the synthesis of various designer drugs. Its structural characteristics suggest it may interact with serotonin receptors, influencing mood and perception .
Research Findings
Recent findings suggest that compounds with similar structures to this compound have shown promise in treating infections caused by resistant bacteria. The essential role of polyketide synthase (Pks13) in mycobacterial survival has also been highlighted, indicating that inhibitors targeting this enzyme could be crucial in developing new treatments for tuberculosis .
Q & A
Q. What are the primary synthetic routes for N-[2-(3-Bromophenyl)ethyl]-N-methylamine, and how can purity be optimized?
The compound is typically synthesized via alkylation or reductive amination of 2-(3-bromophenyl)ethylamine. For example, in analogous syntheses (e.g., Gallopamil precursors), condensation reactions involving brominated intermediates and methylamine derivatives are performed in the presence of bases (e.g., NaNH₂) to promote nucleophilic substitution . Purity optimization requires rigorous purification steps:
- Chromatography : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : Solvent pairs like methanol/water or dichloromethane/hexane improve crystal yield.
- Analytical validation : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the methylamine singlet (~δ 2.2–2.5 ppm for N–CH₃) and aromatic protons (δ 7.0–7.5 ppm for the 3-bromophenyl group). Coupling patterns distinguish substituent positions .
- Mass spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 242/244 (Br isotopic pattern). High-resolution MS (HRMS) confirms molecular formula (C₉H₁₂BrN) .
- UV-Vis : Limited utility due to lack of extended conjugation, but weak absorption near 260 nm (aryl Br → π* transitions) may aid quantification .
Q. How does steric hindrance from the 3-bromophenyl group influence reactivity in downstream modifications?
The 3-bromo substituent creates moderate steric hindrance, limiting electrophilic substitution at the ortho position. For example:
- Buchwald-Hartwig amination : Requires bulky ligands (e.g., XPhos) to prevent side reactions.
- Suzuki coupling : Limited efficiency unless using high Pd loading (5–10 mol%) and microwave-assisted heating .
Advanced Research Questions
Q. How can computational modeling predict the conformational stability of this compound?
- DFT calculations (e.g., B3LYP/6-31G*) reveal preferred conformers. The ethylamine chain adopts a staggered conformation to minimize steric clash between N–CH₃ and the aryl group.
- π-Stacking interactions : The bromophenyl group may participate in weak van der Waals interactions with planar systems (e.g., aromatic amino acids in receptor-binding studies) .
- Tautomerism analysis : Rare in this compound, but analogous structures (e.g., keto-amine tautomers) can be studied via NBO (Natural Bond Orbital) analysis .
Q. What strategies resolve contradictions in reported crystallographic data for brominated aryl-ethylamine derivatives?
- X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine tautomers) by directly visualizing hydrogen-bonding networks. For example, centrosymmetric dimers via N–H⋯O bonds were confirmed in a brominated amide analog .
- Powder XRD : Differentiates polymorphs if recrystallization solvents alter packing motifs.
- Data reconciliation : Cross-validate with spectroscopic data (e.g., IR carbonyl stretches) and DFT-predicted bond lengths .
Q. How does this compound serve as a precursor in multi-target drug discovery?
- Serotonin receptor modulators : The ethylamine scaffold mimics tryptamine derivatives, enabling 5-HT₂A receptor binding studies. Functionalization (e.g., oxalate salt formation) enhances solubility for in vitro assays .
- Anticancer agents : Bromine facilitates radioisotope labeling (⁷⁶Br/⁸²Br) for PET imaging of tumor-targeting conjugates .
- Neuroprotective hybrids : Coupling with acetylcholinesterase inhibitors (e.g., donepezil analogs) via amide bonds creates dual-action Alzheimer’s candidates .
Q. What experimental designs mitigate degradation during long-term stability studies?
- Storage conditions : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation .
- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; monitor via LC-MS for bromine loss (dehydrohalogenation) or methylamine oxidation .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or cyclodextrin inclusion complexes to shield the amine group .
Q. How can isotopic labeling (²H/¹³C/¹⁵N) enhance metabolic studies of this compound?
- Deuterated analogs : Synthesize N-CD₃ variants via reductive amination with CD₃I to track demethylation pathways in liver microsomes.
- ¹³C-labeled ethyl chain : Use ¹³C-acetaldehyde in reductive amination for precise mass spectrometry tracking of β-oxidation metabolites .
Q. Methodological Notes
- Contradictions : Discrepancies in synthetic yields (e.g., 70–90% in similar brominated amines) often arise from solvent polarity (THF vs. DMF) or base strength (K₂CO₃ vs. NaH) .
- Advanced tools : Cryo-EM and molecular docking (AutoDock Vina) are emerging for studying receptor interactions, complementing traditional SPR (Surface Plasmon Resonance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
